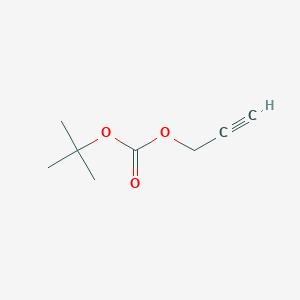
Tert-butyl prop-2-YN-1-YL carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl prop-2-YN-1-YL carbonate is an organic compound with the molecular formula C8H12O3 It is a carbonate ester derived from tert-butyl alcohol and prop-2-yn-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl prop-2-YN-1-YL carbonate can be synthesized through the reaction of tert-butyl chloroformate with prop-2-yn-1-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl prop-2-YN-1-YL carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl prop-2-YN-1-YL carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl prop-2-YN-1-YL carbonate involves its reactivity as a carbonate ester. It can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: Another carbonate ester with similar reactivity.
Tert-butyl 4-prop-2-ynoxypiperidine-1-carboxylate: A related compound used in organic synthesis.
Uniqueness
Tert-butyl prop-2-YN-1-YL carbonate is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, adds to its versatility in research and industrial applications .
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
tert-butyl prop-2-ynyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-5-6-10-7(9)11-8(2,3)4/h1H,6H2,2-4H3 |
Clave InChI |
NUQPZBNXRLDURO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


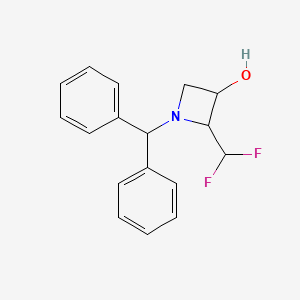
![N-(3-((2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-hydroxytetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13034772.png)
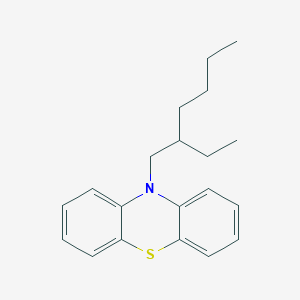
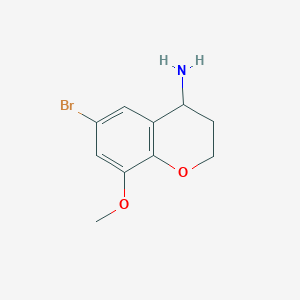
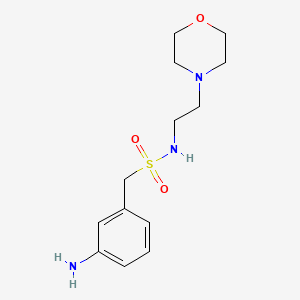
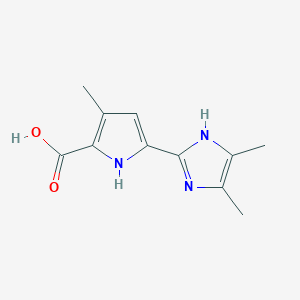
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)
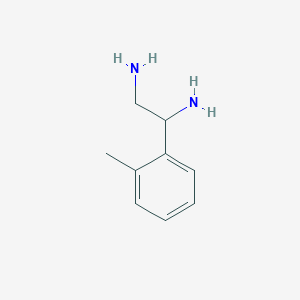
![L-Tyrosine, N-[N-[N-[(phenylmethoxy)carbonyl]-L-seryl]-L-leucyl]-, methyl ester](/img/structure/B13034809.png)
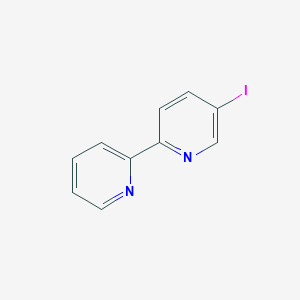
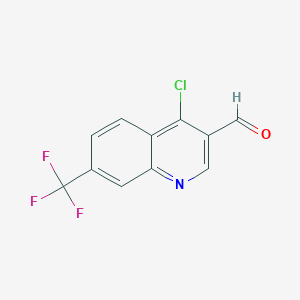
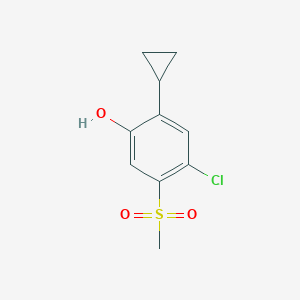
![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)
![2-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13034836.png)
